molecular formula C20H18N4O B11541297 2-{(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-1H-benzimidazole

2-{(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-1H-benzimidazole

Cat. No.: B11541297
M. Wt: 330.4 g/mol
InChI Key: UARPDTTYJTUWTI-BKUYFWCQSA-N
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Description

2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxynaphthalene moiety linked to a benzodiazole ring through a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of 2-ethoxynaphthalene-1-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding hydrazines or amines.

Scientific Research Applications

2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or marker in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anti-cancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE
  • 2-[(2Z)-2-[(2-PROPYLNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE

Uniqueness

2-[(2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE stands out due to its ethoxy group, which imparts unique chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(Z)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C20H18N4O/c1-2-25-19-12-11-14-7-3-4-8-15(14)16(19)13-21-24-20-22-17-9-5-6-10-18(17)23-20/h3-13H,2H2,1H3,(H2,22,23,24)/b21-13-

InChI Key

UARPDTTYJTUWTI-BKUYFWCQSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N\NC3=NC4=CC=CC=C4N3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC4=CC=CC=C4N3

Origin of Product

United States

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